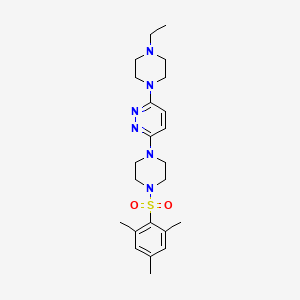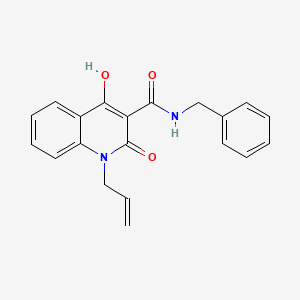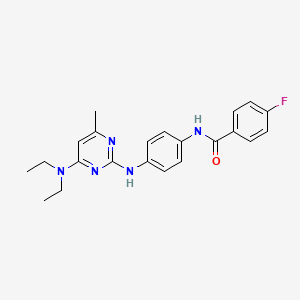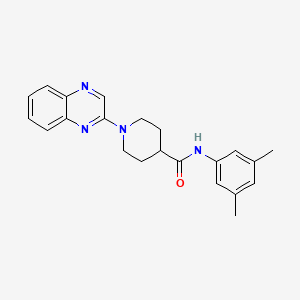![molecular formula C25H21ClN4O3 B11255592 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11255592.png)
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic organic compound. Let’s break down its structure:
- The core structure consists of a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold.
- Attached to this core are two aromatic substituents:
- A 3-chlorophenyl group.
- A 4-ethoxyphenyl group.
- The oxazole ring (5-methyloxazol-4-yl) is also part of the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves the use of optimized synthetic routes, purification steps, and large-scale reactors.
- Precursors are synthesized in bulk and then transformed into the final compound.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at the methylene bridge or the oxazole ring.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Halogenation or other substitution reactions may occur at the phenyl rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products would be derivatives resulting from the above reactions.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Chemical Biology:
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or cellular receptors.
Pathways: It may modulate signaling pathways (e.g., kinases, GPCRs).
Further Research Needed: Detailed studies are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and oxazole rings makes it distinct.
Similar Compounds:
Properties
Molecular Formula |
C25H21ClN4O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3 |
InChI Key |
QHIFOIHYLVUJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B11255529.png)

![4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B11255536.png)
![N-(4-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255537.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11255549.png)


![3-tert-butyl-7-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255576.png)

![3-[4-(4-Methyl-3-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11255584.png)

![4-(5-Methyl-6-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B11255588.png)
